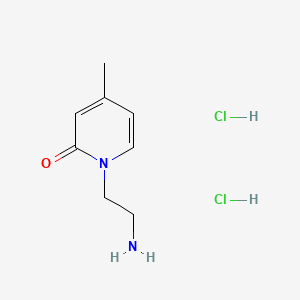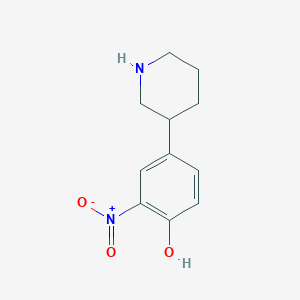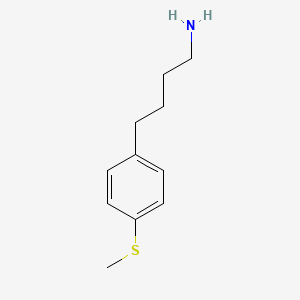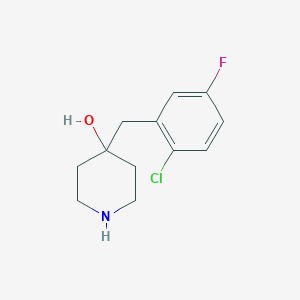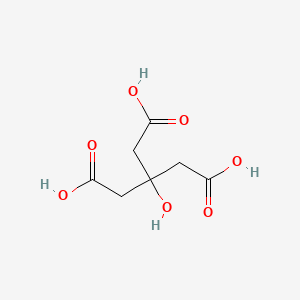
1-(1-Ethyl-1h-imidazol-2-yl)-2-(methylamino)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Ethyl-1h-imidazol-2-yl)-2-(methylamino)ethan-1-ol is a chemical compound that contains an imidazole ring, an ethyl group, and a methylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Ethyl-1h-imidazol-2-yl)-2-(methylamino)ethan-1-ol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Introduction of the Ethyl Group: The ethyl group can be introduced through an alkylation reaction using ethyl iodide or ethyl bromide.
Attachment of the Methylamino Group: The methylamino group can be introduced through a reductive amination reaction using formaldehyde and methylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Ethyl-1h-imidazol-2-yl)-2-(methylamino)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole ring or the amino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of imidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-(1-Ethyl-1h-imidazol-2-yl)-2-(methylamino)ethan-1-ol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials, such as ionic liquids and polymers.
Mecanismo De Acción
The mechanism of action of 1-(1-Ethyl-1h-imidazol-2-yl)-2-(methylamino)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. The compound can also interact with nucleic acids and proteins, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-(1-Methyl-1h-imidazol-2-yl)-2-(methylamino)ethan-1-ol: Similar structure but with a methyl group instead of an ethyl group.
1-(1-Ethyl-1h-imidazol-2-yl)-2-(ethylamino)ethan-1-ol: Similar structure but with an ethylamino group instead of a methylamino group.
1-(1-Propyl-1h-imidazol-2-yl)-2-(methylamino)ethan-1-ol: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
1-(1-Ethyl-1h-imidazol-2-yl)-2-(methylamino)ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl and methylamino groups provide unique steric and electronic effects, influencing its reactivity and interactions with other molecules.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C8H15N3O |
|---|---|
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
1-(1-ethylimidazol-2-yl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C8H15N3O/c1-3-11-5-4-10-8(11)7(12)6-9-2/h4-5,7,9,12H,3,6H2,1-2H3 |
Clave InChI |
GDKIQOLGMJBSBK-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=CN=C1C(CNC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{5,8-Dioxaspiro[3.5]nonan-6-yl}ethan-1-amine](/img/structure/B13608809.png)
![hexahydro-1'H-spiro[cyclopropane-1,3'-pyrrolo[1,2-a]pyrimidin]-4'-one](/img/structure/B13608815.png)
